![molecular formula C₄₁H₅₆N₄O₁₁ B1140450 Desacetylrifampicin CAS No. 16783-99-6](/img/structure/B1140450.png)
Desacetylrifampicin
Descripción general
Descripción
Desacetylrifampicin is a major active metabolite of the rifamycin antibiotic rifampicin . It has a molecular formula of C41H56N4O11 and a molecular weight of 780.9 g/mol . It is also known by other names such as 25-Desacetyl Rifampicin and DESACETYLRIFAMPIN .
Synthesis Analysis
Desacetylrifampicin is primarily metabolized from rifampicin by beta esterases . A study has developed and validated a sensitive and selective UPLC-MS/MS method for simultaneous quantification of isoniazid (INH), pyrazinamide (PZA), rifampicin (RIF), its metabolite 25-desacetylrifampicin, and degradation products: rifampicin quinone and 3-formyl-rifampicin .
Molecular Structure Analysis
The IUPAC name of Desacetylrifampicin is (7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione .
Chemical Reactions Analysis
The chemical reactions involving Desacetylrifampicin are not well documented in the literature. However, it is known that Desacetylrifampicin is a metabolite of rifampicin, which undergoes hepatic first-pass extraction and exhibits a non-linear relationship between dose and exposure .
Aplicaciones Científicas De Investigación
Anti-Tuberculosis Treatment
Desacetylrifampicin is a metabolite of Rifampicin, a first-line anti-tuberculosis (TB) drug . The main metabolic pathway of Rifampicin is deacetylation by esterases to 25-desacetylrifampicin . This metabolite is active and has 25–50% of the activity of Rifampicin against clinical isolates .
Therapeutic Drug Monitoring
Therapeutic drug monitoring has been proposed to optimize treatment outcomes and reduce the development of drug resistance . Studies have shown that maximum plasma concentrations (Cmax), especially of Rifampicin and its metabolite, are well below the proposed target Cmax concentrations in a substantial fraction of patients being treated with the standard four-drug treatment schedule .
Population Pharmacokinetics
The population pharmacokinetics of Rifampicin and its partly active metabolite, 25-desacetylrifampicin, have been evaluated with and without Isoniazid . The apparent clearance of Rifampicin and 25-desacetylrifampicin was estimated for adults of different weights .
Drug Stability Studies
Desacetylrifampicin is used in drug stability studies. A sensitive and selective UPLC-MS/MS method has been developed for simultaneous quantification of Isoniazid, Pyrazinamide, Rifampicin, its metabolite 25-desacetylrifampicin, and degradation products .
Drug Interaction Studies
Studies have been conducted to understand the interaction of Rifampicin and its metabolite with other drugs. For instance, the effect of Isoniazid on the pharmacokinetics of Rifampicin and 25-desacetylrifampicin has been studied .
Drug Resistance Studies
Desacetylrifampicin plays a role in studies related to drug resistance. Unsuccessful treatment with first-line anti-TB drugs may lead to the development of multidrug-resistant and extensively drug-resistant TB .
Mecanismo De Acción
Target of Action
Desacetylrifampicin, also known as 25-Desacetyl Rifampicin, primarily targets the DNA-dependent RNA polymerase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA .
Mode of Action
Desacetylrifampicin interacts with its target by binding to the β-subunit of the DNA-dependent RNA polymerase . This binding suppresses the synthesis of RNA, thereby inhibiting the growth and replication of the bacteria .
Biochemical Pathways
The action of Desacetylrifampicin affects the RNA synthesis pathway in Mycobacterium tuberculosis . By inhibiting the DNA-dependent RNA polymerase, it disrupts the transcription process, leading to a suppression of RNA synthesis and ultimately causing cell death .
Pharmacokinetics
Desacetylrifampicin is a metabolite of Rifampicin, produced through the deacetylation process by esterases . The pharmacokinetics of Desacetylrifampicin is characterized by a two-compartment model linked to the Rifampicin model . The apparent clearance of Desacetylrifampicin is estimated at 95.8 L/h for 70 kg adults . It’s important to note that several factors, including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products, can alter the exposure and/or efficacy of Desacetylrifampicin .
Result of Action
The primary result of Desacetylrifampicin’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it disrupts the normal functioning of the bacteria, leading to cell death . This makes Desacetylrifampicin an effective agent in the treatment of tuberculosis.
Action Environment
The action, efficacy, and stability of Desacetylrifampicin can be influenced by various environmental factors. For instance, the exposure of Desacetylrifampicin has considerable inter- and intra-individual variability that could be reduced by administration during fasting . Furthermore, the presence of other diseases or conditions, such as HIV infection or diabetes mellitus, can also impact the pharmacokinetics of Desacetylrifampicin .
Direcciones Futuras
The pharmacokinetics of Desacetylrifampicin, particularly in the context of co-administration with other drugs, is an active area of research. For instance, a study has evaluated the effects of concomitant efavirenz-based ART and genetic polymorphism on the variability in rifampicin and 25-desacetylrifampicin pharmacokinetics . The results indicated both pre-systemic and systemic induction by efavirenz-based ART affecting rifampicin pharmacokinetics . This could have a clinical impact on rifampicin exposure prior to steady state and may impact the early bactericidal activity in patients on efavirenz-based ART .
Propiedades
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTIJOBQNKDR-OACVHIRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylrifampicin | |
CAS RN |
16783-99-6 | |
Record name | 25-Desacetylrifampicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16783-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25-Deacetylrifampicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25-DESACETYLRIFAMPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Desacetylrifampicin exert its antibacterial effect?
A: Like its parent compound Rifampicin, Desacetylrifampicin inhibits bacterial DNA-dependent RNA polymerase, specifically targeting the β-subunit. This binding prevents RNA synthesis, halting bacterial growth. []
Q2: How does the pharmacokinetic profile of Desacetylrifampicin compare to Rifampicin?
A: Desacetylrifampicin generally exhibits a lower plasma concentration and a slightly longer half-life than Rifampicin. Studies in neonates found Desacetylrifampicin present in all plasma samples, indicating elimination via both renal and metabolic pathways. [] Research in healthy volunteers showed rapid absorption of both compounds, with peak concentrations reached in under an hour. Desacetylrifampicin appeared later in plasma, indicative of its formation through Rifampicin metabolism. []
Q3: Does Rifampicin induce its own metabolism, and how does this affect Desacetylrifampicin levels?
A: Yes, Rifampicin is a potent inducer of hepatic microsomal enzymes, leading to self-induction of its metabolism. This results in a shortened half-life for Rifampicin and potentially influences Desacetylrifampicin levels. [, ]
Q4: What is the molecular formula and weight of Desacetylrifampicin?
A4: Desacetylrifampicin's molecular formula is C41H56N4O11, and its molecular weight is 776.9 g/mol.
Q5: What analytical techniques are commonly employed to measure Desacetylrifampicin concentrations?
A: High-Performance Liquid Chromatography (HPLC) is widely used for quantifying Desacetylrifampicin in biological samples like plasma and urine. Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detection methods, including UV and mass spectrometry. [, , , , ]
Q6: How do Rifampicin and Desacetylrifampicin concentrations in different tissues impact tuberculosis treatment?
A: Adequate drug concentrations at the infection site are crucial for effective tuberculosis treatment. Research has shown that Rifampicin concentrations in spinal tuberculosis lesions are significantly lower in patients with sclerotic bone, suggesting this bone formation hinders drug penetration. [] Additionally, Desacetylrifampicin concentrations in the cerebrospinal fluid of children with tuberculous meningitis were found to be lower than plasma concentrations, highlighting the importance of understanding drug distribution to optimize treatment strategies. []
Q7: Are there known mechanisms of resistance to Rifampicin and Desacetylrifampicin?
A: Yes, resistance to Rifampicin, and consequently cross-resistance to Desacetylrifampicin, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug binding site, reducing drug efficacy. [, ]
Q8: Can mutations in the rpoB gene of Mycobacterium tuberculosis affect Desacetylrifampicin elimination?
A: While more research is needed, a study investigating the influence of rpoB mutations on Desacetylrifampicin elimination in urine found no statistically significant effect. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.